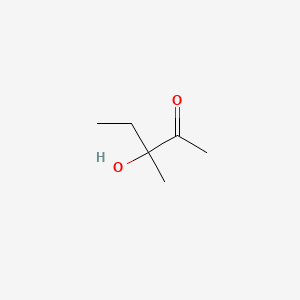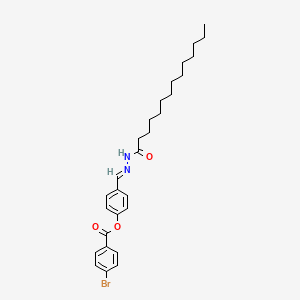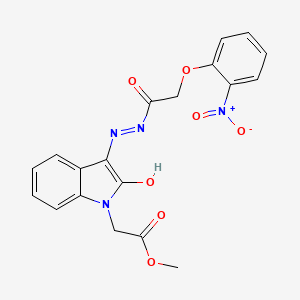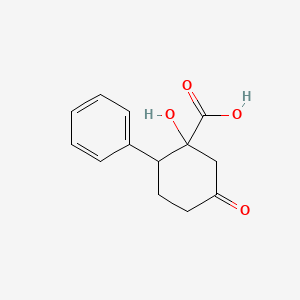
3-Hydroxy-3-methylpentan-2-one
Descripción general
Descripción
3-hydroxy-3-methyl-2-pentanone: is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a pleasant odor and is commonly used as a solvent and intermediate in organic synthesis. This compound is also known for its presence in various natural products and its role in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3-hydroxy-3-methyl-2-pentanone involves the aldol condensation of acetone with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reduction of 3-methyl-2-pentanone: Another method involves the reduction of 3-methyl-2-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of 3-hydroxy-3-methyl-2-pentanone often involves the aldol condensation method due to its efficiency and cost-effectiveness. The process is scaled up to handle large quantities of reactants, and the product is purified using distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-hydroxy-3-methyl-2-pentanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or ether.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-hydroxy-3-methyl-2-pentanone is used as an intermediate in the synthesis of various organic compounds. It is also employed as a solvent in chemical reactions and extractions .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential role in metabolic pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a building block for drug synthesis. It is also studied for its antimicrobial and antifungal properties .
Industry: 3-hydroxy-3-methyl-2-pentanone is used in the flavor and fragrance industry due to its pleasant odor. It is also employed as a solvent in the production of coatings, adhesives, and resins .
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-methyl-2-pentanone involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates. These intermediates can further react to form ketones or carboxylic acids . In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
3-hydroxy-2-pentanone: Similar structure but lacks the methyl group at the third carbon.
4-hydroxy-2-pentanone: Hydroxyl group is located at the fourth carbon instead of the third.
3-methyl-2-pentanone: Lacks the hydroxyl group at the third carbon.
Uniqueness: 3-hydroxy-3-methyl-2-pentanone is unique due to the presence of both a hydroxyl group and a methyl group at the third carbon. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its presence in natural products further highlight its uniqueness .
Propiedades
IUPAC Name |
3-hydroxy-3-methylpentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCUSEDRQWYNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279826 | |
| Record name | 3-hydroxy-3-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-24-7 | |
| Record name | NSC31641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31340 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC14251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-3-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012127.png)
![N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12012139.png)
![Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012140.png)





![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012169.png)
![3-Ethyl-5,6-dimethyl-2-((2-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012172.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012195.png)

![4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12012223.png)
